Anlotinib

Description

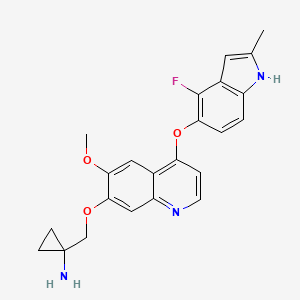

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMZEXLVHXZPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058156-90-3 | |

| Record name | Anlotinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anlotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Catequentinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anlotinib's Modulation of VEGFR, FGFR, and PDGFR Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity by primarily targeting key signaling pathways involved in tumor angiogenesis and proliferation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its modulation of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to support further research and development in oncology.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the activity of several receptor tyrosine kinases (RTKs).[3] By binding to the ATP-binding pocket of these receptors, this compound blocks the phosphorylation and activation of downstream signaling molecules, thereby interfering with crucial cellular processes that promote tumor growth, invasion, and metastasis.[4][5] The primary targets of this compound include VEGFR1, VEGFR2, VEGFR3, FGFR1-4, and PDGFRα/β.[3][6] This multi-targeted approach allows this compound to simultaneously disrupt multiple pathways essential for tumor progression, potentially overcoming resistance mechanisms associated with single-target therapies.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its primary kinase targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity and selectivity of this compound for these receptors.

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR1 | 26.9 | [7] |

| VEGFR2 | <1, 0.2 | [4][7][8][9] |

| VEGFR3 | 0.7 | [7] |

| FGFR1 | 11.7 | [7] |

| PDGFRβ | 115 | [7] |

| c-Kit | 14.8 | [7] |

Modulation of Signaling Pathways

This compound's inhibition of VEGFR, FGFR, and PDGFR disrupts critical signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis. This compound potently inhibits VEGFR2 and VEGFR3, leading to the suppression of downstream signaling.[7][9] This inhibition prevents the proliferation and migration of endothelial cells, ultimately leading to a reduction in tumor vascularization.[4][5]

References

- 1. The efficacy of this compound as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study - Zhao - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lnskaxh.com [lnskaxh.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound (hydrochloride) [shop.labclinics.com]

- 8. This compound for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Anlotinib: A Preclinical In-Vitro and In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity in a variety of preclinical models.[1][2][3] Developed as a potent inhibitor of key signaling pathways involved in tumor angiogenesis and proliferation, this compound primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit.[1][4][5] This technical guide provides a comprehensive overview of the preclinical in-vitro and in-vivo evidence for this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.

In-Vitro Evidence

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a panel of receptor tyrosine kinases crucial for tumor angiogenesis and growth. Notably, it shows high selectivity for VEGFR2, with an IC50 value of less than 1 nmol/L.[6][7] The inhibitory concentrations for key targets are summarized in the table below.

| Target Kinase | IC50 (nmol/L) | Reference(s) |

| VEGFR2 | <1 (0.2) | [2][6] |

| VEGFR3 | 0.7 | [2] |

| PDGFRβ | 115.0 | |

| FGFR1 | - | [1][7] |

| c-Kit | 14.8 |

Data presented as IC50 values from in vitro kinase assays. "-" indicates data not consistently reported with specific quantitative values in the reviewed literature.

Effects on Endothelial Cells

This compound potently inhibits the key processes of angiogenesis by directly targeting endothelial cells. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit VEGF-stimulated proliferation, migration, and the formation of capillary-like tube structures in vitro.[6][7]

| Assay | Cell Line | Effect of this compound | Quantitative Data | Reference(s) |

| Cell Proliferation | HUVEC | Inhibition of VEGF-stimulated proliferation | IC50: 0.2 nmol/L | |

| Cell Migration | HUVEC | Inhibition of VEGF-induced migration | IC50: 0.1 nmol/L | |

| Tube Formation | HUVEC | Inhibition of tube formation on Matrigel | Significant inhibition observed | [6][7] |

Effects on Cancer Cell Lines

This compound has demonstrated anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. The IC50 values for cell proliferation inhibition are generally in the micromolar range, suggesting that its primary anti-tumor effect in vivo is likely due to its potent anti-angiogenic activity.[7] However, direct effects on tumor cells, including cell cycle arrest and induction of apoptosis, have also been observed.

| Cancer Type | Cell Line(s) | Effect | IC50 (µM) | Reference(s) |

| Non-Small Cell Lung Cancer | PC-9, HCC827 | Inhibition of proliferation, induction of apoptosis | 7.39 - 15.73 | |

| Ovarian Cancer | SKOV-3 | Inhibition of proliferation, G2/M arrest, apoptosis | - | |

| Colorectal Cancer | CT26 | Inhibition of proliferation, migration, invasion; G2/M arrest, apoptosis | - | [7] |

| Breast Cancer | MCF-7 | Inhibition of proliferation, migration, invasion; induction of apoptosis | - | |

| Hypopharyngeal Carcinoma | FaDu | Inhibition of proliferation and migration, G2/M arrest, apoptosis | - | |

| Acute Lymphoblastic Leukemia | Nalm6, SupB15 | Inhibition of proliferation, G2/M arrest, apoptosis | - |

Note: Specific IC50 values for all cell lines are not consistently reported across all studies.

In-Vivo Evidence

This compound has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models in mice. Oral administration of this compound leads to dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[8]

Antitumor Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | This compound Dose (mg/kg/day, oral) | Tumor Growth Inhibition (%) | Reference(s) |

| Colon Cancer | SW620 | 3 | 83 | [8] |

| Ovarian Cancer | SK-OV-3 | 3 | 97 (with some tumor regression) | [8] |

| Renal Cancer | Caki-1 | 3 | 80 | [8] |

| Glioblastoma | U-87MG | 3 | 55 | [8] |

| Non-Small Cell Lung Cancer | Calu-3 | 3 | 91 (with some tumor regression) | [8] |

| Soft Tissue Sarcoma | Patient-Derived Xenograft (PDX) | 3 | Significant inhibition | [5] |

| Neuroblastoma | Syngeneic model | 6 | Significant inhibition and prolonged survival | [9] |

Anti-Angiogenic Effects In-Vivo

A key mechanism of this compound's in-vivo efficacy is the inhibition of tumor angiogenesis. This is evidenced by a significant reduction in microvessel density (MVD) within the tumor tissue, as measured by the endothelial cell marker CD31. In the SW620 colon cancer xenograft model, this compound at 3 mg/kg inhibited microvessel density by 91.2%.[8]

Signaling Pathways and Experimental Workflows

Core Signaling Pathways Inhibited by this compound

This compound exerts its anti-tumor effects by simultaneously blocking several key signaling pathways initiated by the binding of growth factors to their respective receptor tyrosine kinases. The primary pathways affected are the VEGFR, PDGFR, and FGFR signaling cascades, which converge on downstream effectors like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Caption: this compound's multi-target inhibition of key signaling pathways.

Representative Experimental Workflow: From In-Vitro to In-Vivo

The preclinical evaluation of this compound typically follows a structured workflow, starting with in-vitro characterization and progressing to in-vivo efficacy studies.

Caption: A typical preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Transwell Migration Assay

Principle: This assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.

Protocol:

-

Chamber Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) in serum-free medium.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber of a 24-well plate.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.1% crystal violet.

-

Cell Counting: Count the number of migrated cells in several random fields under a microscope. The inhibition of migration is quantified relative to the vehicle control.

HUVEC Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound and a pro-angiogenic factor (e.g., VEGF).

-

Incubation: Seed the HUVEC suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.

-

Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In-Vivo Tumor Xenograft Study

Principle: This study evaluates the anti-tumor efficacy of a compound in an animal model bearing human-derived tumors.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 1.5-6 mg/kg) or vehicle control daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development as a potent anti-cancer agent. Its multi-targeted inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation translates to significant anti-tumor activity in both in-vitro and in-vivo models. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-kinase inhibitors.

References

- 1. This compound as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Anlotinib Hydrochloride: A Technical Overview of its Discovery and Chemical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Anlotinib hydrochloride, a novel multi-target tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, particularly for the treatment of advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma. Developed collaboratively by Advenchen Laboratories and Jiangsu Chia-Tai Tianqing Pharmaceutical Group, this compound's potent anti-tumor activity stems from its ability to simultaneously inhibit key signaling pathways involved in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the discovery process, from preclinical validation to its mechanism of action, and details a representative chemical synthesis of this compound hydrochloride. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a practical resource for the scientific community.

Discovery and Development

This compound was identified through a focused drug discovery program aimed at developing a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. The development was a joint effort between Advenchen Laboratories and Jiangsu Chia-Tai Tianqing Pharmaceutical, with the latter bringing the drug to market in China, where it was first approved.[1][2]

Mechanism of Action

This compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1, VEGFR2/KDR, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFRα, PDGFRβ), and the stem cell factor receptor (c-Kit).[3] By targeting these RTKs, this compound effectively blocks downstream signaling cascades that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3] The dual action of inhibiting both angiogenesis and tumor growth contributes to its broad-spectrum anti-cancer activity.[3]

Preclinical Characterization

The efficacy of this compound was established through a series of rigorous preclinical studies, including in vitro kinase assays, cell-based proliferation and migration assays, and in vivo tumor xenograft models.

This compound demonstrated potent and selective inhibition of several key tyrosine kinases. The half-maximal inhibitory concentrations (IC50) against a panel of kinases are presented in Table 1. Notably, this compound shows high potency against VEGFR2, a critical mediator of angiogenesis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR1 | 26.9 |

| VEGFR2 | 0.2 |

| VEGFR3 | 0.7 |

| PDGFRβ | 115.0 |

| c-Kit | 14.8 |

| FGFR1 | 11.7 |

| c-Met | >2,000 |

| c-Src | >2,000 |

| HER2 | >2,000 |

| EGFR | >2,000 |

| Data sourced from Cayman Chemical product information and preclinical studies.[4] |

This compound has been shown to inhibit the proliferation of a wide range of human cancer cell lines. For instance, in human umbilical vein endothelial cells (HUVECs), this compound potently inhibits VEGF-stimulated proliferation.[5] Furthermore, it has been demonstrated to suppress the proliferation of various cancer cell lines, including those from colorectal, renal, lung, breast, and other cancers, with IC50 values typically in the low micromolar range.[4] Beyond inhibiting proliferation, this compound also impedes cancer cell migration and invasion, key processes in metastasis.[6]

The anti-tumor effects of this compound have been validated in multiple tumor xenograft models. In a human colon cancer SW620 xenograft model in mice, oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.[5] Similar compelling anti-tumor activity has been observed in xenograft models of lung cancer and other malignancies.[7][8]

Chemical Synthesis of this compound Hydrochloride

The chemical synthesis of this compound hydrochloride involves a multi-step process. A representative synthetic route, as described in patent literature, is outlined below. This route utilizes commercially available starting materials and employs standard organic chemistry transformations.

A plausible synthetic pathway begins with the coupling of a protected quinoline derivative with a substituted indole moiety, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient.

A detailed, step-by-step experimental protocol based on patent literature is provided in Section 4.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by this compound. By inhibiting VEGFR, FGFR, and PDGFR, this compound blocks the downstream activation of pro-survival and pro-proliferative pathways such as the RAS/MAPK and PI3K/Akt pathways.

References

- 1. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound combined with SOX regimen (S1 (tegafur, gimeracil and oteracil porassium capsules) + oxaliplatin) in treating stage IV gastric cancer: study protocol for a single-armed and single-centred clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. caymanchem.com [caymanchem.com]

- 5. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 8. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anlotinib's Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum antitumor activity across a range of solid tumors.[1][2] Its primary mechanism involves the potent inhibition of receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3, Fibroblast Growth Factor Receptor (FGFR) 1-4, and Platelet-Derived Growth Factor Receptor (PDGFR) α/β, as well as c-Kit.[3][4] Beyond its direct anti-angiogenic and anti-proliferative effects on tumor cells, emerging evidence reveals that this compound profoundly modulates the complex tumor microenvironment (TME). This guide provides a detailed technical overview of this compound's multifaceted effects on the primary components of the TME: tumor vasculature, immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM).

Remodeling the Vasculature: Anti-Angiogenesis and Vessel Normalization

This compound's most well-characterized effect is its potent inhibition of angiogenesis. By blocking key signaling pathways mediated by VEGFR, PDGFR, and FGFR, this compound disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6]

Mechanism of Anti-Angiogenic Action

This compound competitively binds to the ATP-binding pocket of multiple receptor tyrosine kinases, inhibiting their phosphorylation and subsequent downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.[6][7] This blockade prevents the proliferation and migration of endothelial cells, crucial steps in neovascularization.[8] Studies have shown that this compound's inhibitory effect on angiogenesis is superior to other TKIs like sunitinib and sorafenib.[5][9]

Signaling Pathway Visualization

Quantitative Data on Anti-Angiogenic Activity

| Parameter | Target/Model | Result | Reference |

| IC₅₀ | VEGFR2 | 0.2 nmol/L | [10] |

| IC₅₀ | VEGFR3 | 0.7 nmol/L | [10] |

| IC₅₀ | PDGFRβ | 115.0 nmol/L | [10] |

| IC₅₀ | c-Kit | 14.8 nmol/L | [10] |

| Microvessel Density Inhibition | A549 Xenograft (3 mg/kg) | 91.2% reduction vs. control | [10] |

| Microvessel Density Inhibition | A549 Xenograft (Sunitinib 50 mg/kg) | 63.6% reduction vs. control | [10] |

Experimental Protocol: Microvessel Density (MVD) Immunohistochemistry

-

Tissue Preparation: Tumor xenograft tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., goat serum).

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1).

-

Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Quantification: Hot-spot areas of high vascularity are identified at low magnification. MVD is then quantified by counting the number of CD31-positive vessels in several high-power fields (e.g., 200x). Results are expressed as the average number of vessels per field.[10]

Modulating the Tumor Immune Microenvironment

This compound reshapes the TME from an immunosuppressive to an immune-supportive state, enhancing the efficacy of immunotherapies like PD-1/PD-L1 blockade.[3][11][12] This is achieved by normalizing tumor vasculature and directly affecting various immune cell populations.

Reversal of Immunosuppression

-

Tumor-Associated Macrophages (TAMs): this compound promotes the polarization of TAMs from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.[3][13]

-

Myeloid-Derived Suppressor Cells (MDSCs): While some studies show comparable MDSC levels, others suggest a reduction in their suppressive function.[3][14]

-

Regulatory T cells (Tregs): this compound can reduce the infiltration of immunosuppressive FoxP3+ Tregs into the tumor.[15]

Enhancement of Anti-Tumor Immunity

-

Vessel Normalization: By pruning abnormal tumor vessels, this compound alleviates hypoxia and improves vessel perfusion.[11][16] This facilitates the infiltration of effector immune cells into the tumor core.

-

Effector Cells: this compound treatment leads to a significant increase in the proportion and density of tumor-infiltrating CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[3][11][16]

-

PD-L1 Downregulation: this compound has been shown to downregulate the expression of PD-L1 on vascular endothelial cells, which may reduce an "immunosuppressive barrier" and further promote T-cell infiltration.[15]

TME Modulation Visualization

Quantitative Data on Immune Cell Modulation

| Cell Population (Murine LLC Model) | Treatment Group | % of Parent Gate (Mean) | Reference |

| M1-like TAMs (CD11c+CD86+) | Control | ~5% | [3] |

| This compound | ~15-20% | [3] | |

| M2-like TAMs (CD206+) | Control | ~30% | [3] |

| This compound | ~10% | [3] | |

| NK Cells | Control | ~1% | [16] |

| This compound + anti-PD-1 | ~2.5% | [16] | |

| CD8+ T Cells | Control | ~1% | [16] |

| This compound + anti-PD-1 | ~2% | [16] |

Experimental Protocol: Flow Cytometry for Immune Cell Profiling

-

Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining (Surface Markers): The cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies against surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4, CD8, NK1.1 for NK cells, CD11b for myeloid cells, F4/80 for macrophages). A viability dye is included to exclude dead cells.

-

Fixation and Permeabilization (Intracellular Markers): For intracellular targets like transcription factors (e.g., FoxP3 for Tregs) or cytokines, cells are fixed and permeabilized after surface staining.

-

Intracellular Staining: Cells are incubated with antibodies against intracellular targets.

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light from each cell.

-

Data Analysis: Using specialized software, cells are "gated" sequentially based on their marker expression to identify and quantify the specific populations of interest (e.g., gating on live CD45+ cells, then CD3+ cells, then CD8+ cells to find cytotoxic T lymphocytes).[11][17]

Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix

This compound also targets the stromal components of the TME, particularly CAFs and the ECM, which are known to contribute to tumor progression and drug resistance.

Inhibition of Cancer-Associated Fibroblasts (CAFs)

CAFs are a heterogeneous population of activated fibroblasts that promote tumor growth, invasion, and immunosuppression. This compound has been shown to inhibit the pro-cancer effects of CAFs.[18][19] It can suppress the activation of CAFs and inhibit their secretion of pro-tumorigenic cytokines like Interleukin-6 (IL-6) and IL-8.[18][19] Furthermore, this compound can induce apoptosis in CAFs, at least in part by inhibiting the AKT signaling pathway.[20][21]

Remodeling of the Extracellular Matrix (ECM)

The dense and stiff ECM of tumors can act as a physical barrier to drug delivery and immune cell infiltration. This compound can regulate the expression of key ECM components.[22] Through RNA sequencing and proteomic analyses, it has been discovered that this compound administration significantly reduces the expression of genes associated with the ECM, including collagen I and TGF-β1.[22] This leads to a reduction in ECM stiffness, which may improve the penetration of other therapeutic agents and immune cells into the tumor.[22][23]

Workflow Visualization: Assessing this compound's Effect on ECM

Quantitative Data on CAF and ECM Modulation

| Parameter | Model | Result | Reference |

| Cytokine Secretion | Cervical Cancer CAFs | This compound suppressed the release of IL-6 and IL-8. | [18][19] |

| Gene Expression | A549 Lung Cancer Cells | This compound significantly reduced mRNA levels of 13 ECM-associated genes, including Collagen I and TGF-β1. | [22] |

| Cell Apoptosis | Lung Adenocarcinoma CAFs | This compound promoted CAF apoptosis by inhibiting the AKT pathway. | [20] |

Experimental Protocol: Western Blot for Protein Expression

-

Protein Extraction: CAF or tumor cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each sample is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are denatured and loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., α-SMA for CAF activation, Collagen I for ECM, p-AKT/AKT for signaling). This is typically done overnight at 4°C. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added.

-

Detection: A chemiluminescent substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager. The intensity of the resulting bands corresponds to the amount of target protein.[21]

Conclusion

This compound's therapeutic efficacy extends far beyond direct tumor cell inhibition. It acts as a powerful modulator of the tumor microenvironment, exerting a multi-pronged attack by inhibiting angiogenesis, promoting vascular normalization, reversing immunosuppression, and remodeling the stromal landscape.[11][19][22] These actions create a more favorable environment for immune-mediated tumor destruction and enhance the activity of other anticancer agents, particularly immune checkpoint inhibitors.[24][25] Understanding these detailed mechanisms is critical for designing rational combination therapies and optimizing the clinical application of this compound for a broader range of cancer patients.

References

- 1. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Oral Squamous Cell Carcinoma Growth and Metastasis by Targeting the RAS Protein to Inhibit the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lnskaxh.com [lnskaxh.com]

- 6. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Induces a T Cell–Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Enhances the Antitumor Activity of High-Dose Irradiation Combined with Anti-PD-L1 by Potentiating the Tumor Immune Microenvironment in Murine Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effective low-dose this compound induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Induces a T Cell-Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibits cervical cancer cell proliferation and invasion by suppressing cytokine secretion in activated cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound inhibits cervical cancer cell proliferation and invasion by suppressing cytokine secretion in activated cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound may enhance the efficacy of anti-PD1 therapy by inhibiting the AKT pathway and promoting the apoptosis of CAFs in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Increasing the tumour targeting of antitumour drugs through this compound-mediated modulation of the extracellular matrix and the RhoA/ROCK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Combination of this compound with immunotherapy enhanced both anti-angiogenesis and immune response in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Anlotinib's Molecular Targets Beyond Angiogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant clinical activity against a variety of solid tumors. While its anti-angiogenic effects, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), are well-documented, a growing body of evidence reveals a broader spectrum of molecular targets that contribute to its potent anti-tumor efficacy. This technical guide provides a comprehensive overview of the non-angiogenic molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms.

Core Molecular Targets and In Vitro Efficacy

This compound's therapeutic potential extends beyond its anti-angiogenic properties by directly targeting several key kinases implicated in tumor proliferation, survival, and resistance. The in vitro inhibitory activity of this compound against a panel of kinases is summarized below.

| Target Kinase | IC50 (nmol/L) | Cell Line/Assay Conditions | Reference |

| Primary Angiogenic Targets | |||

| VEGFR2 | 0.2 | Kinase Assay | [1][2] |

| VEGFR3 | 0.7 | Kinase Assay | [1] |

| VEGFR1 | 26.9 | Kinase Assay | [1] |

| Non-Angiogenic Targets | |||

| c-Kit | 14.8 | Kinase Assay | [1] |

| PDGFRβ | 115.0 | Kinase Assay | [1] |

| FGFR1 | Inhibition at 1 µM | Western Blot (p-FGFR1) | [3] |

| FGFR2 | 25 | AN3Ca cells | [2] |

| RET | - | - | [4] |

| Aurora-B | - | - | [5] |

| c-FMS | - | - | [5] |

| DDR1 | - | - | [5] |

| MET | Inhibition | Western Blot (p-MET) | [6][7] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by interfering with multiple signaling cascades that are critical for cancer cell growth, survival, and metastasis.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Dysregulation of the FGF/FGFR signaling pathway is a known driver of tumorigenesis and resistance to anti-cancer therapies.[8][9] this compound has been shown to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) by targeting FGFR1.[8][9]

Caption: this compound inhibits the FGFR1 signaling pathway.

MET Signaling Pathway

The MET proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, migration, and invasion. This compound has been demonstrated to suppress the phosphorylation of MET, thereby inhibiting downstream signaling.[6][7] This inhibition is particularly relevant in cancers like osteosarcoma and colorectal carcinoma where MET is often dysregulated.[10]

Caption: this compound inhibits the c-MET signaling pathway.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to perturb this pathway by downregulating the phosphorylation of key components like PI3K, AKT, and mTOR, leading to anti-leukemic activities and inhibition of proliferation in various cancers.[1][11]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

MEK/ERK (MAPK) Pathway

The MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been found to suppress this pathway, particularly in the context of KRAS-mutated lung cancer, by downregulating the expression and phosphorylation of MEK and ERK.[9][12]

Caption: this compound inhibits the MEK/ERK pathway.

Experimental Protocols

This section outlines the key experimental methodologies employed in the cited research to investigate the molecular targets and mechanisms of this compound.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.

General Protocol:

-

Assay Principle: Kinase activity is typically measured using methods like ELISA-based assays or radiometric assays that quantify the phosphorylation of a substrate.

-

Reagents: Recombinant kinases, specific substrates, ATP, and a detection system (e.g., phospho-specific antibodies, radiolabeled ATP).

-

Procedure:

-

A reaction mixture containing the kinase, substrate, and ATP is prepared in a multi-well plate.

-

This compound is added at various concentrations.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

-

-

Specifics from Literature: A universal kinase activity kit has been used to assess the inhibitory effect of this compound on VEGFR2, PDGFRβ, and FGFR1.[13]

Western Blot Analysis

Objective: To detect the expression and phosphorylation status of specific proteins in signaling pathways following this compound treatment.

General Protocol:

-

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.

-

Procedure:

-

Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. Cells are then lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-MET, total MET, p-AKT, total AKT) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Antibodies Used in Cited Studies:

-

MET Signaling: c-MET (Cell Signaling Technology, 1:1000), p-MET (Cell Signaling Technology, 1:1000).[6]

-

PI3K/AKT/mTOR Pathway: p-PI3K, p-AKT, AKT, mTOR, p-mTOR (all from Cell Signaling Technology).[1]

-

MEK/ERK Pathway: ERK, p-ERK, MEK, p-MEK.[12]

-

Src/AKT Pathway: AKT (ab179463, Abcam, 1:1000), pAKT (ab38449, Abcam, 1:2000), Src (2109S, CST, 1:1000), pSrc (2105S, CST, 1:1000).[8]

-

Caption: General workflow for Western Blot analysis.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

General Protocol:

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5000 cells/well).

-

Drug Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: CCK-8 solution (10 µL) is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells.

-

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

General Protocol:

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored.

-

Procedure:

-

Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c-nu mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 3 mg/kg daily).

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

-

-

Patient-Derived Xenografts (PDX): In some studies, fresh tumor tissues from patients are directly implanted into mice to better recapitulate the heterogeneity of human tumors.[14]

Conclusion

This compound's anti-cancer activity is not limited to its well-established role in inhibiting angiogenesis. Its ability to target a range of other critical kinases and signaling pathways, including FGFR, MET, PI3K/AKT/mTOR, and MEK/ERK, underscores its broad-spectrum efficacy. This multi-targeted approach provides a strong rationale for its use in various malignancies and offers potential strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex mechanisms of this compound and to identify novel therapeutic applications.

References

- 1. This compound exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits c-MET and ITGA2 in the treatment of anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Antitumor Effects of this compound Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lnskaxh.com [lnskaxh.com]

- 14. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Anlotinib: A Technical Guide for Cancer Cell Line-Based Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity across a range of malignancies.[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] This guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer cell lines, detailing its molecular targets, cellular effects, and the experimental protocols to assess its activity.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a variety of cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| Osteosarcoma | ||||

| U2OS | Osteosarcoma | 32.07 | 48h | [2] |

| U2OSR2 (resistant) | Osteosarcoma | 32.41 | 48h | [2] |

| KHOS | Osteosarcoma | 27.17 | 48h | [2] |

| KHOSR2 (resistant) | Osteosarcoma | 30.64 | 48h | [2] |

| HOS | Osteosarcoma | 0.2892 | Not Specified | [3] |

| U2OS | Osteosarcoma | 0.05004 | Not Specified | [3] |

| SaOS-2 | Osteosarcoma | 0.9022 | Not Specified | [3] |

| Colorectal Cancer | ||||

| CT26 | Colorectal Carcinoma | 16.16 | 24h | [4] |

| 11.73 | 48h | [4] | ||

| 2.89 | 72h | [4] | ||

| HCT-15/5-FU (resistant) | Colon Cancer | 55.03 | 24h | [5] |

| 8.83 | 48h | [5] | ||

| HCT-8/5-FU (resistant) | Colon Cancer | 53.69 | 24h | [5] |

| 17.39 | 48h | [5] | ||

| HT-29 | Colorectal Carcinoma | <5-50 (range) | 24-48h | [6] |

| LoVo | Colorectal Carcinoma | <5-50 (range) | 24-48h | [6] |

| HCT116 | Colorectal Carcinoma | >5-50 (range) | 24-48h | [6] |

| HCT116/L | Colorectal Carcinoma | >5-50 (range) | 24-48h | [6] |

| Ovarian Cancer | ||||

| SKOV-3 | Ovarian Cancer | ~1.5 - 5 | 24h | [7] |

| ~1 - 2.5 | 48h | [7] | ||

| <1 - 2.5 | 72h | [7] | ||

| A2780 CIS (resistant) | Ovarian Cancer | ~4 | Not Specified | [8] |

| Non-Small Cell Lung Cancer | ||||

| A549/DDP (resistant) | NSCLC | Not specified | Not specified | [9] |

| H1299/DDP (resistant) | NSCLC | Not specified | Not specified | [9] |

| Breast Cancer | ||||

| MCF-7 | Breast Cancer | Not specified (effective at 2, 4, 6 µM) | 24h | [10] |

| Hypopharyngeal Carcinoma | ||||

| Fadu | Hypopharyngeal Carcinoma | Not specified (effective at 5, 10 µmoL/L) | 48h | [11] |

| Other | ||||

| HUVEC (VEGF-stimulated) | Endothelial Cells | 0.0002 | Not Specified | [12] |

| HUVEC (FBS-stimulated) | Endothelial Cells | 2.0 | Not Specified | [12] |

| Various Tumor Cell Lines | Multiple | 3.0 - 12.5 | Not Specified | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of pharmacodynamic studies with this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines the determination of cell viability and IC50 values of this compound using a tetrazolium salt-based colorimetric assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.25 to 32 µmol/L) and a vehicle control (DMSO) for 24, 48, and 72 hours.[4]

-

Reagent Incubation: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[4][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol describes the quantification of this compound-induced apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 5 and 10 µmoL/L) for 48 hours.[11]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Migration Assay (Wound Healing)

This assay assesses the effect of this compound on cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Drug Treatment: Wash the cells with PBS to remove debris and add fresh media containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 or 48 hours).[11]

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial width.

Cell Invasion Assay (Transwell Assay with Matrigel)

This protocol measures the ability of cells to invade through an extracellular matrix.

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11]

-

Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells in serum-free media containing this compound into the upper chamber.[11]

-

Chemoattractant: Add media containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[11]

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.[11]

-

Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like Giemsa or crystal violet.[11] Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key signaling proteins following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Caption: Workflow for determining cell viability and IC50 values using MTT or CCK-8 assays.

Caption: Workflow for quantifying apoptosis using flow cytometry with Annexin V and PI staining.

Conclusion

This technical guide provides a foundational understanding of the pharmacodynamics of this compound in cancer cell lines. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in oncology and drug development. The multi-targeted nature of this compound, primarily through the inhibition of key angiogenic and proliferative pathways, underscores its potential as a potent anti-cancer agent. The methodologies outlined herein will aid in the standardized assessment of this compound and other TKIs in a preclinical setting.

References

- 1. This compound: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reverses Multidrug Resistance (MDR) in Osteosarcoma by Inhibiting P-Glycoprotein (PGP1) Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Anlotinib's Role in Blocking ERK and AKT Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity. Its mechanism of action involves the simultaneous inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the stem cell factor receptor (c-Kit).[1][2] This upstream blockade effectively disrupts key downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3] This technical guide provides an in-depth analysis of this compound's inhibitory effects on the ERK and AKT signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Mechanism of Action: Dual Blockade of Pro-Survival Pathways

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their autophosphorylation and subsequent activation.[4] This action directly impacts the following critical signaling axes:

-

VEGFR Inhibition: By targeting VEGFR-1, -2, and -3, this compound potently inhibits angiogenesis, the formation of new blood vessels essential for tumor growth and nutrient supply.[4][5] Downstream signaling from VEGFR, including the activation of the PI3K/AKT and MAPK/ERK pathways, is consequently suppressed.[1]

-

PDGFR Inhibition: this compound's blockade of PDGFR-α and -β disrupts signaling related to tumor growth, angiogenesis, and metastasis.[2][3]

-

FGFR Inhibition: Targeting FGFR1-3 allows this compound to interfere with pathways that promote cell proliferation, survival, and resistance to therapy.[1][4]

The concurrent inhibition of these RTKs leads to a significant reduction in the phosphorylation levels of key downstream effector proteins, ERK and AKT.[6][7] The inactivation of the ERK pathway leads to decreased cell proliferation and survival.[8][9] Similarly, the inhibition of the AKT pathway, a central regulator of cell survival and metabolism, promotes apoptosis.[9][10] This dual blockade of two major oncogenic signaling pathways underscores the potent and broad-spectrum anti-tumor activity of this compound.

Quantitative Data

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nmol/L, mean ± SD) |

| VEGFR1 | 26.9 |

| VEGFR2 | 0.2 ± 0.1 |

| VEGFR3 | 0.7 |

| c-Kit | 14.8 |

| PDGFRβ | 115.0 |

Data sourced from preclinical studies.[11]

Table 2: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Treatment Duration |

| CT26 | Colorectal Cancer | 16.16 | 24 hours |

| CT26 | Colorectal Cancer | 11.73 | 48 hours |

| CT26 | Colorectal Cancer | 2.89 | 72 hours |

| Nalm6 (Ph-) | B-cell Acute Lymphoblastic Leukemia | 3.224 ± 0.875 | 24 hours |

| SupB15 (Ph+) | B-cell Acute Lymphoblastic Leukemia | 3.803 ± 0.409 | 24 hours |

| Nalm6 (Ph-) | B-cell Acute Lymphoblastic Leukemia | 2.468 ± 0.378 | 48 hours |

| SupB15 (Ph+) | B-cell Acute Lymphoblastic Leukemia | 2.459 ± 0.443 | 48 hours |

| TE-1 | Esophageal Cancer | 9.454 | 24 hours |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 124.85 | 24 hours |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 21.226 | 48 hours |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 13.03 | 72 hours |

| HSC-3 | Oral Squamous Cell Carcinoma | 11.7307 | 24 hours |

| HSC-3 | Oral Squamous Cell Carcinoma | 6.6207 | 48 hours |

| HSC-3 | Oral Squamous Cell Carcinoma | 1.001 | 72 hours |

Data compiled from multiple in vitro studies.[3][12][13][14][15]

Table 3: Inhibition of Receptor Phosphorylation by this compound

| Receptor | Stimulating Ligand | This compound Concentration | Inhibition Rate (p-Receptor/Total Receptor) |

| VEGFR2 | VEGF | 1 µM | 56.37% |

| PDGFRβ | PDGF-BB | 1 µM | 41.1% |

| FGFR1 | FGF-2 | 1 µM | 45.0% |

Results from a study on the anti-angiogenic effects of this compound.[16]

Experimental Protocols

The following is a detailed methodology for a key experiment used to demonstrate this compound's effect on ERK and AKT signaling: Western Blot Analysis.

Western Blot Analysis for Phosphorylated and Total ERK and AKT

This protocol outlines the steps to measure the levels of phosphorylated (active) and total ERK and AKT in cancer cells following treatment with this compound.

3.1.1. Materials

-

Cancer cell line of interest (e.g., CT26, HUVEC)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2

-

Rabbit anti-ERK1/2

-

Rabbit anti-phospho-AKT

-

Rabbit anti-AKT

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) detection kit

-

Imaging system for chemiluminescence detection

3.1.2. Procedure

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

For experiments investigating ligand-stimulated phosphorylation, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours). If applicable, stimulate with the appropriate ligand (e.g., VEGF, PDGF-BB, FGF-2) for a short period (e.g., 10-30 minutes) before harvesting.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer with inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total protein):

-

To detect the total protein levels, the membrane can be stripped of the bound antibodies. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[17]

-

Wash the membrane extensively with TBST.

-

Repeat the blocking step.

-

Incubate the membrane with the primary antibody for the total protein (e.g., anti-ERK1/2 or anti-AKT).

-

Repeat the secondary antibody incubation and detection steps.

-

Finally, probe for a loading control like β-actin to ensure equal protein loading.

-

-

Densitometry Analysis:

-

Quantify the band intensities for both the phosphorylated and total proteins using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Visualizing the Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

This compound's Inhibition of the ERK and AKT Signaling Pathways

This compound inhibits VEGFR, PDGFR, and FGFR, blocking downstream ERK and AKT pathways.

Experimental Workflow for Western Blot Analysis

Workflow for analyzing protein phosphorylation via Western blot.

Conclusion

This compound's potent anti-tumor activity is fundamentally linked to its ability to simultaneously inhibit multiple RTKs, leading to a robust and dual blockade of the critical ERK and AKT signaling pathways. This multifaceted mechanism of action, supported by compelling preclinical quantitative data, positions this compound as a significant therapeutic agent in oncology. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and validate the molecular effects of this compound and other TKIs. The continued exploration of these pathways will be crucial for optimizing cancer therapies and overcoming mechanisms of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces hepatocellular carcinoma apoptosis and inhibits proliferation via Erk and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits growth of human esophageal cancer TE-1 cells by negative regulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Suppresses Oral Squamous Cell Carcinoma Growth and Metastasis by Targeting the RAS Protein to Inhibit the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lnskaxh.com [lnskaxh.com]

- 17. benchchem.com [benchchem.com]

Anlotinib's Anti-Proliferative Effects: A Foundational Research Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Anlotinib, a novel oral multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated significant anti-proliferative effects across a spectrum of cancers. This guide provides a comprehensive overview of the foundational research elucidating the core mechanisms of this compound's action, with a focus on its impact on cell proliferation, relevant signaling pathways, and detailed experimental methodologies.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-proliferative effects by primarily targeting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[1][2] Its principal targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3][4] By inhibiting these receptors, this compound effectively blocks downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which are pivotal for cell proliferation, survival, and cell cycle progression.[5][6]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]